Verdylacetate-13C2
Description
Verdylacetate-13C2 (compound 13 in ) is a dihydro-β-agarofuran derivative with a highly complex stereochemical framework. Its molecular formula is C₃₉H₅₃NO₁₆, and it is characterized by multiple ester substituents, including tetraacetoxy, tigloyloxy, and 2-methylbutanoyloxy groups, as well as a 5-carboxy-N-methyl-3-pyridoxy moiety . The compound exists as an amorphous white powder with a specific optical rotation of [α]²⁰D = -15 (in acetone). Its absolute configuration was determined via electronic circular dichroism (ECD) calculations, confirming the stereochemistry as (1R,2S,3S,4R,5S,6R,7S,8R,9S,10S) .
Structural characterization utilized advanced spectroscopic techniques:
- 1H/13C NMR: Provided detailed assignments for all protons and carbons, resolving overlapping signals from its 15 stereocenters.
- HREISMS: Confirmed the molecular ion peak at m/z 828.3208 [M+H]⁺ (calculated 828.3210), validating the molecular formula .
- MS/MS: Highlighted fragmentation patterns consistent with its ester-rich architecture.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
194.24 |
Purity |
95% min. |
Synonyms |
3-Hydroxy-2-butanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Verdylacetate-13C2 belongs to the agarofuran family, which includes bioactive sesquiterpene polyesters. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Spectroscopic Comparison
Key Findings:
Structural Complexity : this compound exhibits greater substitution diversity compared to simpler β-agarofurans, with four acetyl groups and a rare pyridoxy moiety. This complexity complicates stereochemical analysis, necessitating advanced ECD calculations .
Optical Activity : Its negative optical rotation contrasts with the positive rotation of standard β-agarofurans, suggesting divergent stereochemical influences from its substituents .
Fragmentation Patterns : MS/MS spectra of this compound show prominent losses of acetic acid (60 Da) and tiglic acid (100 Da), distinguishing it from analogs with fewer ester groups .
Table 2: Methodological Comparison (Based on and )
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